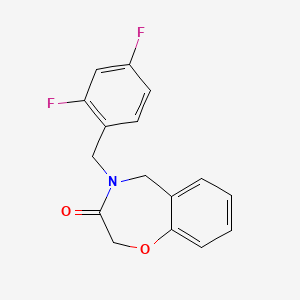

4-(2,4-difluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

4-[(2,4-difluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO2/c17-13-6-5-11(14(18)7-13)8-19-9-12-3-1-2-4-15(12)21-10-16(19)20/h1-7H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBFDLYFGJXHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate ortho-substituted phenol and an amine derivative.

Introduction of the 2,4-Difluorobenzyl Group: The 2,4-difluorobenzyl group is introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride and the benzoxazepine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides (e.g., 2,4-difluorobenzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzoxazepinone core is shared among several derivatives, but substituent variations critically affect physicochemical properties and biological activity. Below is a comparative analysis based on evidence:

Key Findings from Comparative Analysis

Substituent Effects on Pharmacokinetics: Fluorine (e.g., 2,4-difluorobenzyl in the target compound) is associated with improved metabolic resistance and membrane permeability due to its electronegativity and small size . Chlorine (e.g., in 4-allyl-7-chloro derivative) may increase binding affinity to hydrophobic pockets but risks off-target interactions with cytochrome P450 enzymes, as seen in analogs like TAK-385, which avoids this issue via dimethylamino groups .

Methoxy groups (e.g., in 9-methoxy-substituted compound) enhance hydrogen-bonding capacity, which could improve target engagement .

Core Ring Modifications: Unlike benzoxazinones (e.g., 2H-1,4-benzoxazin-3(4H)-one), which lack the fused benzene ring’s rigidity, benzoxazepinones offer conformational stability for receptor binding .

Biological Activity

The compound 4-(2,4-difluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(2,4-difluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is with a molecular weight of 252.23 g/mol. The compound features a benzoxazepine core with a difluorobenzyl substituent that influences its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepines. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 10.46 ± 0.82 | Doxorubicin |

| A-549 | 22.09 ± 0.26 | Doxorubicin |

| MCF-7 | 6.40 ± 0.26 | Doxorubicin |

In particular, derivatives of benzoxazepines have been reported to exhibit cytotoxicity against lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines . The introduction of electron-withdrawing groups like difluorobenzyl enhances the bioactivity of these compounds.

The mechanism by which benzoxazepines exert their cytotoxic effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, they may act as inhibitors of the PI3K/mTOR pathway, which is crucial in cancer biology . This inhibition leads to decreased cell viability and increased apoptosis in cancer cells.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzoxazepine derivatives on HeLa cells using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents, suggesting their potential as anticancer agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression. These studies suggest that 4-(2,4-difluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has favorable binding interactions with targets such as HERA protein and Peroxiredoxins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,4-difluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step approach starting with the benzoxazepinone core. A key step is the alkylation or acylation of the nitrogen atom in the benzoxazepinone ring with 2,4-difluorobenzyl halides. For example, polymer-assisted solution-phase (PASP) synthesis methods are effective for constructing the benzoxazepinone scaffold, enabling efficient purification via polymer-bound scavengers and avoiding protecting groups . Reaction optimization includes adjusting base strength (e.g., triethylamine) to neutralize byproducts and controlling temperature (e.g., 0–25°C) to minimize side reactions.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorine analysis), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, ¹H NMR should reveal characteristic peaks for the benzoxazepinone ring protons (δ 3.5–4.5 ppm for oxazepine protons) and the 2,4-difluorobenzyl group (δ 6.8–7.2 ppm for aromatic protons with coupling constants indicative of fluorine substitution) .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

- Methodology : Start with in vitro receptor-binding assays (e.g., GABAA receptors due to structural similarity to benzodiazepines) using radioligand displacement techniques. Cell viability assays (e.g., MTT or ATP-based) can screen for cytotoxicity. Dose-response curves (0.1–100 µM) should be generated to determine IC50 values. Ensure proper controls, including known benzodiazepine analogs (e.g., diazepam) for comparative analysis .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and pharmacological profile?

- Methodology : Perform density functional theory (DFT) calculations to map electron density changes at the 2,4-difluorobenzyl group. Compare with non-fluorinated analogs using in vitro assays (e.g., receptor binding) and molecular docking studies. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins, as seen in similar benzodiazepine derivatives .

Q. What strategies resolve discrepancies in activity data across different experimental models (e.g., cell lines vs. tissue samples)?

- Methodology : Conduct meta-analyses of existing data to identify confounding variables (e.g., membrane permeability differences). Validate findings using orthogonal assays:

- Example : If cell-line data conflicts with tissue-based results, use ex vivo tissue slice models or 3D organoids to bridge the gap. Cross-validate receptor binding data with functional assays (e.g., electrophysiology for GABAA modulation) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Methodology : Synthesize analogs with systematic substitutions (e.g., replacing fluorine with chlorine or varying benzyl group positions). Test analogs in parallel using high-throughput screening (HTS) for target selectivity. For example, modifying the benzoxazepinone ring’s substituents (e.g., introducing methyl groups) may reduce off-target binding to peripheral benzodiazepine receptors .

Q. What advanced purification techniques are critical for isolating enantiomerically pure forms of this compound?

- Methodology : Use chiral chromatography (e.g., HPLC with amylose- or cellulose-based columns) or enzymatic resolution. Confirm enantiopurity via circular dichroism (CD) spectroscopy or chiral shift reagents in NMR. For industrial-scale applications, simulate moving bed (SMB) chromatography can enhance yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.